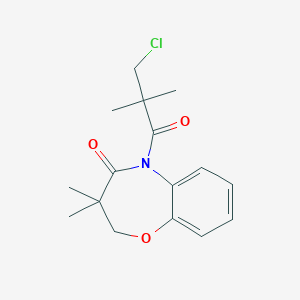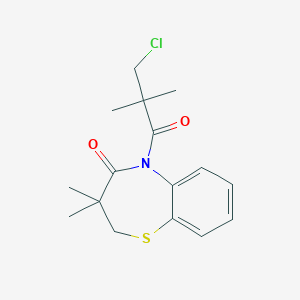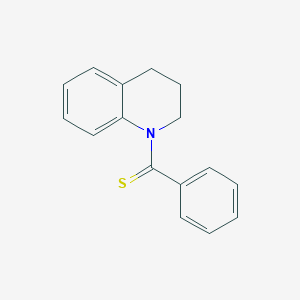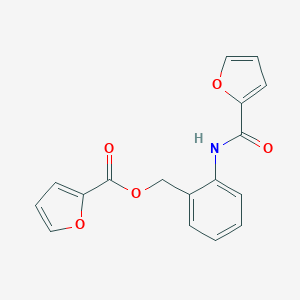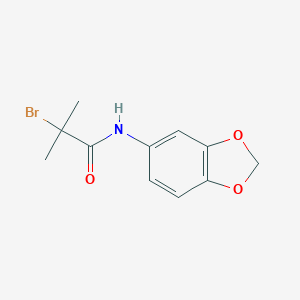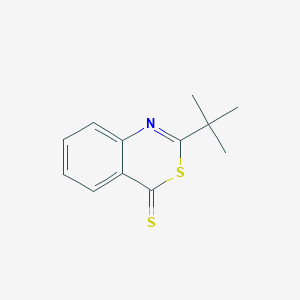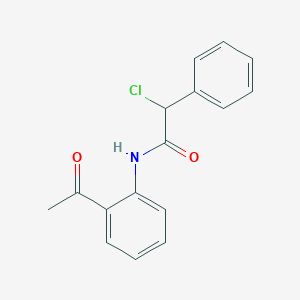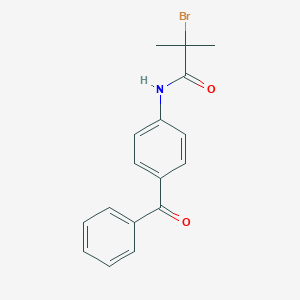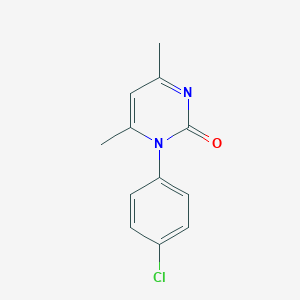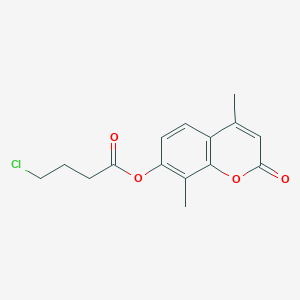
4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-chlorobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-chlorobutanoate is a chemical compound that belongs to the class of coumarins. Coumarins are a group of organic compounds that are widely used in various fields, including pharmaceuticals, agrochemicals, and food additives.
Mechanism of Action
The mechanism of action of 4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-chlorobutanoate involves its ability to scavenge ROS and inhibit the production of pro-inflammatory cytokines. It has also been reported to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-chlorobutanoate have been extensively studied. It has been shown to reduce oxidative stress and inflammation in various animal models. It has also been reported to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
The advantages of using 4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-chlorobutanoate in lab experiments include its high potency and selectivity towards ROS and pro-inflammatory cytokines. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
For the research on 4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-chlorobutanoate include the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its applications in other fields such as materials science and environmental science.
Synthesis Methods
The synthesis of 4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-chlorobutanoate can be achieved through the reaction of 4-chlorobutanoic acid with 4,8-dimethylcoumarin in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an esterification process, resulting in the formation of the desired product.
Scientific Research Applications
4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-chlorobutanoate has been widely used in scientific research for its various applications. It has been reported to possess antioxidant, anti-inflammatory, and anticancer properties. It has also been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems.
properties
Molecular Formula |
C15H15ClO4 |
|---|---|
Molecular Weight |
294.73 g/mol |
IUPAC Name |
(4,8-dimethyl-2-oxochromen-7-yl) 4-chlorobutanoate |
InChI |
InChI=1S/C15H15ClO4/c1-9-8-14(18)20-15-10(2)12(6-5-11(9)15)19-13(17)4-3-7-16/h5-6,8H,3-4,7H2,1-2H3 |
InChI Key |
PQUQLMCPOSLZCR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)CCCCl |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-1-methoxy-2-[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B293222.png)
![2-[(2-Thienylcarbonyl)amino]benzyl 2-thiophenecarboxylate](/img/structure/B293223.png)
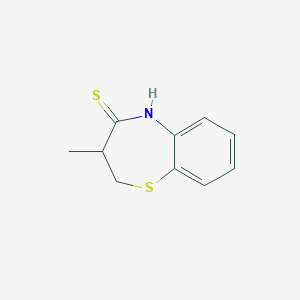
![2-[(4-Methylbenzothioyl)amino]benzyl 4-methylbenzoate](/img/structure/B293225.png)
